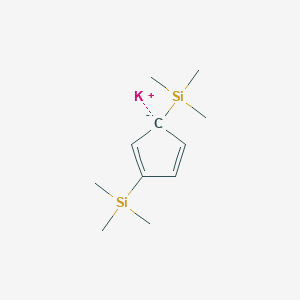
potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is a complex organosilicon compound It features a unique structure where a potassium ion is associated with a trimethylsilyl group and a cyclopentadienyl ring substituted with another trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane typically involves the reaction of trimethylsilyl-substituted cyclopentadienyl compounds with potassium reagents. One common method is the reaction of trimethylsilylcyclopentadiene with potassium hydride or potassium tert-butoxide under an inert atmosphere . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coordination Chemistry: The cyclopentadienyl ring can coordinate with transition metals, forming organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, oxidizing agents, and various nucleophiles. Typical reaction conditions involve inert atmospheres and aprotic solvents to maintain the stability of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coordination reactions can produce a variety of organometallic complexes.
Scientific Research Applications
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organometallic compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as bioactive molecules or in drug delivery systems.
Industry: In industrial settings, it can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane exerts its effects is primarily through its ability to act as a ligand in coordination chemistry. The cyclopentadienyl ring can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The trimethylsilyl groups provide steric protection, enhancing the stability of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylcyclopentadiene: Similar in structure but lacks the potassium ion.
Potassium cyclopentadienide: Contains a cyclopentadienyl ring but without the trimethylsilyl substitution.
Trimethylsilyl chloride: A simpler organosilicon compound used in various synthetic applications.
Uniqueness
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is unique due to the combination of the potassium ion, the trimethylsilyl groups, and the cyclopentadienyl ring. This combination imparts specific reactivity and stability characteristics that are not found in simpler related compounds .
Properties
CAS No. |
103731-90-4 |
|---|---|
Molecular Formula |
C11H21KSi2 |
Molecular Weight |
248.55 g/mol |
IUPAC Name |
potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.K/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
InChI Key |
SXLXWZCHUYNPNT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[C-]1C=CC(=C1)[Si](C)(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















